molecular formula C4H8IN B596312 (3S)-3-Iodopyrrolidine CAS No. 1289585-26-7

(3S)-3-Iodopyrrolidine

Cat. No. B596312
CAS RN: 1289585-26-7
M. Wt: 197.019
InChI Key: OHOSNNNRKXUISL-BYPYZUCNSA-N
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Description

(3S)-3-Iodopyrrolidine is a chemical compound that has been widely studied for its potential applications in scientific research. It is a derivative of pyrrolidine, a heterocyclic organic compound that is commonly used in the synthesis of pharmaceuticals and other bioactive molecules. In We will also list future directions for research on this compound.

Scientific Research Applications

  • Synthesis of Anisomycin Derivatives : A study by Kim et al. (2005) describes the preparation of 2-alkyl-3-acetoxy-4-iodopyrrolidines from D-tyrosine, which are important precursors for the synthesis of pyrrolidinediols. These compounds were then used to produce enantiomerically pure anisomycin derivatives, highlighting the significance of iodopyrrolidines in stereodivergent syntheses (Kim et al., 2005).

  • Synthesis of Codonopsinine : Davies et al. (2012) utilized a ring-closing iodoamination of homoallylic amines, leading to the formation of 3-iodopyrrolidines. This approach was instrumental in the total asymmetric synthesis of (-)-codonopsinine, a complex organic compound, demonstrating the utility of iodoamination in synthesizing biologically active molecules (Davies et al., 2012).

  • Synthesis of Substituted Pyrrolidines and Piperidines : Matos et al. (2005) discuss the functionalization of α- and β-positions of endocyclic enamine derivatives, leading to the formation of α-alkoxy-β-iodopyrrolidines. These compounds are valuable in the synthesis of substituted pyrrolidines and piperidines, which are key structures in many natural products and pharmaceuticals (Matos et al., 2005).

  • Application in the Synthesis of Absouline : Tang et al. (2005) describe a carbanionic approach to trans-(2R,3S)-2-substituted 3-aminopyrrolidines, which was then applied in the asymmetric synthesis of the alkaloid (+)-absouline. This study showcases the versatility of iodopyrrolidines in synthesizing complex alkaloids (Tang et al., 2005).

  • Synthesis of Pyrrolidines in Drug-Like Molecules : Vanommeslaeghe et al. (2009) extended the CHARMM General Force Field to cover a wide range of chemical groups in biomolecules and drug-like molecules, including heterocyclic scaffolds like pyrrolidines. This research indicates the relevance of pyrrolidine structures, such as those derived from (3S)-3-Iodopyrrolidine, in computational drug design (Vanommeslaeghe et al., 2009).

properties

IUPAC Name

(3S)-3-iodopyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8IN/c5-4-1-2-6-3-4/h4,6H,1-3H2/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHOSNNNRKXUISL-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]1I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40693551
Record name (3S)-3-Iodopyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40693551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1289585-26-7, 1289585-34-7
Record name Pyrrolidine, 3-iodo-, (3S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1289585-26-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3S)-3-Iodopyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40693551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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